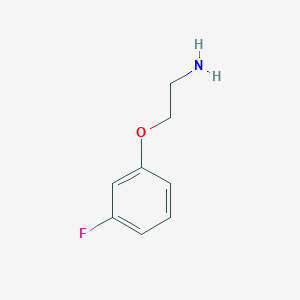

2-(3-Fluorophenoxy)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

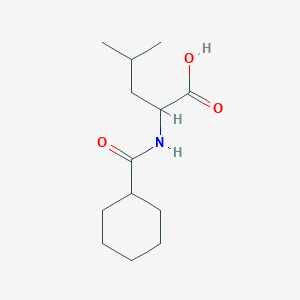

The synthesis of 2-(3-Fluorophenoxy)ethylamine and its derivatives involves complex chemical procedures that require precise control over reaction conditions. A related compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, and its N,N-dialkyl derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene, showcasing a method that could be adapted for the synthesis of 2-(3-Fluorophenoxy)ethylamine (Claudi et al., 1990). Another method involves the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, highlighting the versatility in synthesizing fluoro-phenoxy compounds (Makino & Yoshioka, 1987).

Molecular Structure Analysis

The molecular structure and conformation of 2-phenoxy ethylamine, a compound structurally similar to 2-(3-Fluorophenoxy)ethylamine, have been investigated using mass-selected resonant two-photon ionisation and infrared ion-dip spectroscopy, providing insights into the structural behavior of such compounds (Macleod & Simons, 2004).

Chemical Reactions and Properties

2-(3-Fluorophenoxy)ethylamine's chemical reactivity and interactions are influenced by the fluorine atom's electronegativity and the ethylamine group's basicity. The synthesis of related compounds involves reactions such as nucleophilic substitution and base-catalyzed Smiles rearrangement, demonstrating the chemical versatility and reactivity of the fluoro-phenoxy and ethylamine functional groups (Knipe et al., 1977).

Applications De Recherche Scientifique

1. Pharmaceutical Applications

- 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, including 2-(3-Fluorophenoxy)ethylamine, are investigated for their anti-dopaminergic properties. These compounds are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).

2. Chemical Structure and Bonding Analysis

- The molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes have been studied. These findings are important for understanding the properties and potential applications of such compounds, including derivatives like 2-(3-Fluorophenoxy)ethylamine (Macleod & Simons, 2004).

3. Intracellular pH Measurement

- Fluorinated analogs of 2-aminophenol, closely related to 2-(3-Fluorophenoxy)ethylamine, have been developed as pH-sensitive probes. These compounds are valuable in biological research for measuring intracellular pH levels (Rhee, Levy, & London, 1995).

4. Synthesis and Receptor Binding

- Studies on the synthesis and dopamine receptor affinities of 2-(3-Fluorophenoxy)ethylamine derivatives highlight their potential application in neurological research and drug development (Claudi et al., 1990).

5. Chemical Synthesis Methods

- The synthesis methods for compounds like 2-(p-Nitrophenoxy)ethylamine and its derivatives provide insights into the chemical properties and potential applications of 2-(3-Fluorophenoxy)ethylamine (Knipe, Sridhar, & Lound-Keast, 1977).

6. Anaerobic Biotransformation Studies

- Isomeric fluorophenols, related to 2-(3-Fluorophenoxy)ethylamine, have been used to investigate the transformation of phenol to benzoate by anaerobic consortia, revealing the metabolic pathways of these compounds (Genthner, Townsend, & Chapman, 1989).

7. Macrocyclic Complex Synthesis

- Research on dinuclear macrocyclic complexes using derivatives of 2-(3-Fluorophenoxy)ethylamine has implications for the development of new materials with potential applications in catalysis and materials science (Cheng et al., 2015).

Safety And Hazards

“2-(3-Fluorophenoxy)ethylamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-(3-fluorophenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSSEDORJLCBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

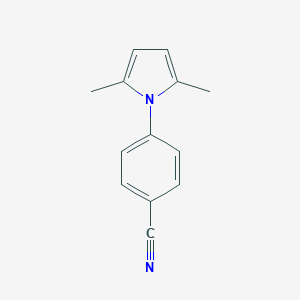

C1=CC(=CC(=C1)F)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557913 |

Source

|

| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)ethylamine | |

CAS RN |

120351-93-1 |

Source

|

| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

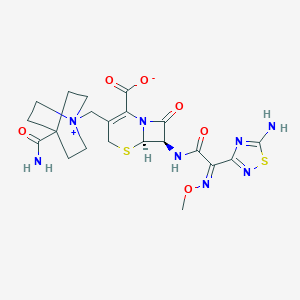

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

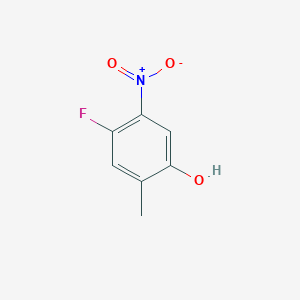

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)